Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate

Description

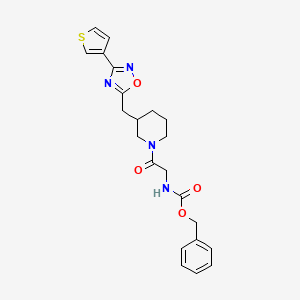

Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate is a synthetic small molecule characterized by three key structural motifs:

- Benzyl carbamate group: Provides hydrolytic stability and modulates pharmacokinetic properties.

- 1,2,4-Oxadiazole ring: A heterocyclic bioisostere known for enhancing metabolic stability and hydrogen-bonding interactions .

- Thiophen-3-yl substituent: A sulfur-containing aromatic heterocycle that influences electronic properties and lipophilicity.

- Piperidine moiety: A six-membered nitrogen-containing ring that contributes to conformational flexibility and receptor binding .

Properties

IUPAC Name |

benzyl N-[2-oxo-2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c27-20(12-23-22(28)29-14-16-5-2-1-3-6-16)26-9-4-7-17(13-26)11-19-24-21(25-30-19)18-8-10-31-15-18/h1-3,5-6,8,10,15,17H,4,7,9,11-14H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIVVTPGOSNOAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate generally involves multi-step reactions. Typically, the process starts with the formation of the oxadiazole ring through the cyclization of an appropriate hydrazide with a carboxylic acid derivative. Following this, the piperidine ring is introduced through nucleophilic substitution reactions. The final step often involves the carbamation of the amino group with benzyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods Industrial-scale production of this compound can vary, but it generally follows the same synthetic routes as described above, optimized for large-scale operations. Batch reactors or continuous flow reactors can be employed to ensure a consistent supply of intermediates and final product. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously controlled to maximize yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate group (-OCONH-) undergoes hydrolysis under acidic or basic conditions, yielding a primary amine and releasing carbon dioxide. This reaction is pivotal for deprotection in synthetic workflows:

Reaction Conditions and Products

| Conditions | Reagents | Products |

|---|---|---|

| Acidic (e.g., HCl) | 6M HCl, reflux, 4–6 hours | Benzyl alcohol + 2-amino-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethan-1-one |

| Basic (e.g., NaOH) | 2M NaOH, 60°C, 2 hours | Sodium carbonate + corresponding amine derivative |

This reaction is reversible in non-aqueous media, enabling selective modifications of the amine intermediate.

Nucleophilic Attack on the Oxadiazole Ring

The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack at the electron-deficient C-5 position. This reactivity facilitates ring-opening or substitution reactions:

Example Reaction with Hydrazine

| Reagent | Conditions | Outcome |

|---|---|---|

| Hydrazine | Ethanol, 80°C, 12 hours | Ring opening to form a thiosemicarbazide derivative |

The thiophene substituent enhances electron withdrawal, increasing the oxadiazole’s electrophilicity and reaction rate.

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety undergoes electrophilic substitution (e.g., sulfonation, nitration) preferentially at the 2- and 5-positions due to aromatic stabilization:

Sulfonation Reaction

| Reagent | Conditions | Product |

|---|---|---|

| SO₃ in H₂SO₄ | 0°C, 1 hour | 3-(5-sulfothiophen-3-yl)-1,2,4-oxadiazole derivative |

This modification is leveraged to enhance solubility or introduce reactive handles for further functionalization.

Piperidine Ring Functionalization

The secondary amine in the piperidine ring participates in alkylation or acylation reactions:

Acylation with Acetyl Chloride

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | DCM, triethylamine, 0°C | N-acetyl-piperidine derivative |

Such reactions modify the compound’s lipophilicity and hydrogen-bonding capacity, influencing bioavailability .

Reduction of the Ketone Group

The 2-oxoethyl group can be reduced to a hydroxyl or methylene group:

Sodium Borohydride Reduction

| Reagent | Conditions | Product |

|---|---|---|

| NaBH₄ | MeOH, 25°C, 2 hours | 2-hydroxy-1-(piperidin-1-yl)ethyl carbamate derivative |

This transformation is critical for probing structure-activity relationships in drug discovery.

Comparative Reactivity Table

| Functional Group | Reaction Type | Rate (Relative to Analogues) | Key Influencing Factor |

|---|---|---|---|

| Carbamate | Hydrolysis | Moderate | pH, steric hindrance |

| Oxadiazole | Nucleophilic substitution | High | Electron-withdrawing thiophene group |

| Thiophene | Electrophilic substitution | Low | Steric protection by oxadiazole |

| Piperidine amine | Acylation | High | Basicity of the amine |

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate involves several steps that typically include the formation of the oxadiazole ring and subsequent functionalization. The compound's structure is characterized by a thiophene moiety linked to a piperidine ring, which contributes to its biological activity. The molecular formula is , with a molecular weight of 376.4 g/mol .

Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to Benzyl (2-oxo...) have shown promising results against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro studies indicate that these compounds can possess Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

Antifungal Properties

The compound has also been evaluated for its antifungal activity. Studies have reported that oxadiazole derivatives exhibit potent antifungal effects against strains like Candida albicans and Aspergillus niger, with some derivatives showing MIC values lower than those of standard antifungal agents like fluconazole .

Anticancer Potential

Benzyl (2-oxo...) has been investigated for its anticancer properties, particularly against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Research indicates that the introduction of oxadiazole groups enhances the cytotoxic activity of the compounds. For example, certain analogs have shown IC50 values in the low micromolar range, indicating strong antiproliferative effects . Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through caspase activation .

Case Study: Antimicrobial Efficacy

A study conducted by Mehandi et al. synthesized a series of oxadiazole derivatives and evaluated their antimicrobial efficacy using standard broth dilution methods. The results showed that certain derivatives had significant antibacterial activity with MIC values ranging from 3.9 to 31.25 μM against Gram-positive and Gram-negative bacteria .

Case Study: Anticancer Activity

In a study focusing on anticancer properties, Abd el hameid M.K. reported the synthesis of novel 1,2,4-oxadiazole derivatives which exhibited high cytotoxicity against MCF-7 and HCT116 cell lines with IC50 values significantly lower than those of conventional chemotherapeutics . The study highlighted the importance of structural modifications in enhancing biological activity.

Data Table: Summary of Biological Activities

Mechanism of Action

Mode of Action The compound exerts its effects primarily through interaction with biological targets such as enzymes or receptors. The oxadiazole ring can play a crucial role in binding to active sites, while the piperidine ring enhances its interaction with hydrophobic pockets within proteins.

Molecular Targets and Pathways Key molecular targets include cyclooxygenase enzymes in anti-inflammatory applications or kinase receptors in cancer research. The precise pathways involved often require further empirical investigation but generally include modulation of enzyme activity or inhibition of receptor-ligand interactions.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

Key Observations :

- Sulfonamide-containing analogs (e.g., L694247) prioritize solubility but may reduce blood-brain barrier permeability.

Piperidine Substitution Patterns

Key Observations :

- The oxadiazole-methyl substituent on the target compound’s piperidine may restrict rotational freedom, favoring selective binding to flat binding pockets (e.g., enzyme active sites).

- Fluorinated analogs (e.g., F15599) exhibit stronger polar interactions but may face metabolic challenges due to fluorine’s stability .

Carbamate vs. Alternative Functional Groups

Key Observations :

- Carbamates generally exhibit superior metabolic stability compared to amides, making the target compound more suitable for oral administration .

Research Findings and Inferences

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

Synthetic Feasibility : Analogous compounds (e.g., impurities in ) highlight challenges in synthesizing piperidine-linked heterocycles, necessitating precise purification protocols.

Computational Modeling : Tools like SHELX () could refine the compound’s crystallographic data to optimize binding conformations.

Biological Activity

Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate is a complex compound that incorporates several pharmacologically significant moieties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of the Compound

The compound features a carbamate group, which is known for enhancing biological activity in various drug candidates. The presence of the 1,2,4-oxadiazole moiety is particularly noteworthy as it has been linked to a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects .

Antimicrobial Activity

Research indicates that compounds containing 1,2,4-oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

The 1,2,4-oxadiazole structure has been associated with anticancer activity across multiple cancer cell lines. Studies demonstrate that these compounds can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins .

The mechanisms underlying the biological activities of this compound can be attributed to its structural components:

- Carbamate Group : The carbamate moiety enhances solubility and bioavailability, facilitating interaction with biological targets. It also plays a role in enzyme inhibition by acting as a substrate mimic for various enzymes involved in metabolic processes .

- Oxadiazole Ring : This heterocyclic ring contributes to the compound's ability to interact with DNA and RNA, leading to inhibition of nucleic acid synthesis in pathogens and cancer cells .

- Piperidine Moiety : The piperidine component is known for its ability to modulate neurotransmitter systems and may contribute to neuroprotective effects in certain contexts .

In Vitro Studies

In vitro studies have shown that similar oxadiazole derivatives exhibit cytotoxicity against various cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole derivative 1 | HeLa | 15.0 |

| Oxadiazole derivative 2 | MCF7 | 12.5 |

| Oxadiazole derivative 3 | A549 | 10.0 |

These values indicate that modifications to the oxadiazole structure can significantly influence potency against specific cancer types .

In Vivo Studies

In vivo studies have demonstrated the potential of similar compounds in animal models. For instance, a study reported that an oxadiazole-containing compound significantly reduced tumor size in mice models when administered at doses of 50 mg/kg body weight .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can intermediates be characterized?

The compound features a thiophene-oxadiazole core linked to a piperidine-carbamate scaffold. A stepwise synthesis is recommended:

- Step 1 : Synthesize the thiophene-oxadiazole moiety via cyclization of thiophene-3-carboxylic acid with hydroxylamine, followed by coupling with a methyl-piperidine intermediate.

- Step 2 : Introduce the carbamate group using benzyl chloroformate under anhydrous conditions (e.g., DCM, 0°C to room temperature).

- Characterization : Confirm intermediates via -/-NMR for regiochemistry and LC-MS for purity. For crystallinity, use X-ray diffraction (SHELX suite for refinement ).

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- Method : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.

- Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with oxadiazole-binding pockets). PubChem-derived structural data (InChI key, molecular weight) can validate models .

Q. What analytical techniques are critical for purity assessment?

- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water gradients.

- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values.

- Safety Note : Handle intermediates with thiourea-like groups (e.g., thiophene derivatives) under fume hoods, referencing safety protocols for similar carbamates .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across assays?

- Case Study : If in vitro enzyme inhibition conflicts with cell-based assays, consider:

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to the benzyl carbamate or piperidine ring to enhance solubility.

- Metabolic Stability : Perform microsomal stability assays (human/rat liver microsomes) and identify vulnerable sites (e.g., ester hydrolysis).

- In Vivo Design : Use isotopic labeling (e.g., -carbamate) for biodistribution tracking .

Q. How to validate the oxadiazole-thiophene scaffold’s role in target engagement?

- SAR Studies : Synthesize analogs with modified oxadiazole substituents (e.g., phenyl vs. thiophene) and test activity.

- Crystallography : Co-crystallize the compound with its target protein (e.g., a kinase) using SHELXL for refinement .

- Competitive Binding Assays : Use fluorescent probes (e.g., FP-TDP) to quantify displacement efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.